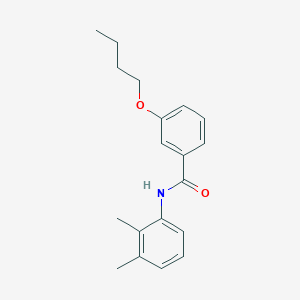
3-butoxy-N-(2,3-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(2,3-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamides, including 3-butoxy-N-(2,3-dimethylphenyl)benzamide, exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain benzamide derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential for targeted cancer therapy .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have suggested that it could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to enhance cholinergic neurotransmission, which is crucial for cognitive functions .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against various pathogens. Studies have reported that benzamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. This makes them promising candidates for developing new antibiotics amid rising antibiotic resistance .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | AChE inhibition | |
| Antibacterial | Inhibits growth of pathogens |
Case Study 1: Anticancer Efficacy
In a study conducted by Koca et al., a series of benzamide derivatives were synthesized and tested for anticancer activity. Among them, this compound exhibited potent activity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective cytotoxicity at low concentrations . The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A recent investigation into the neuroprotective effects of benzamide derivatives included this compound in a mouse model of Alzheimer's disease. The compound showed a significant reduction in cognitive decline and improved memory function compared to control groups. These effects were linked to its AChE inhibitory action and enhancement of synaptic plasticity .
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4g/mol |
Nom IUPAC |
3-butoxy-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-5-12-22-17-10-7-9-16(13-17)19(21)20-18-11-6-8-14(2)15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Clé InChI |
GPJBNTROWVJQHY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















